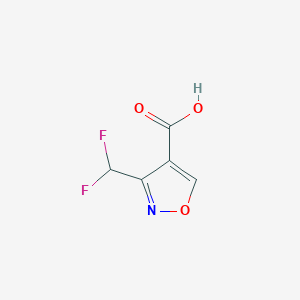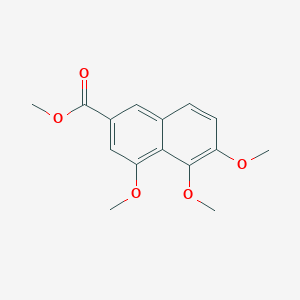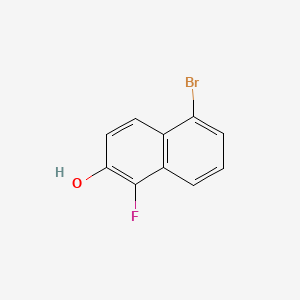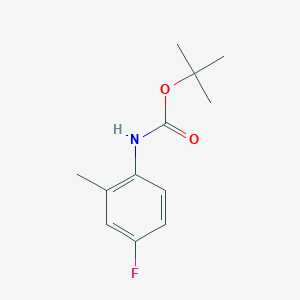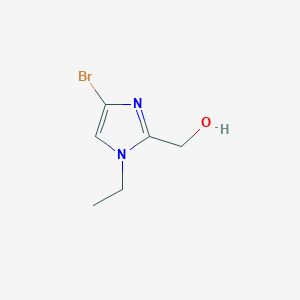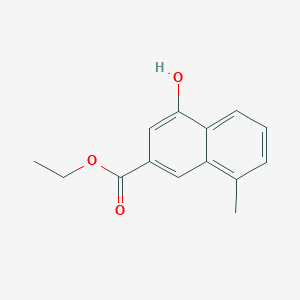
N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide is a chemical compound with the molecular formula C11H16ClN3O It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide typically involves the reaction of 6-chloro-5-methylpyridazin-3-amine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5-methylpyridazin-3-amine: A precursor in the synthesis of N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide.
6-Chloro-N-methylpyridazin-3-amine: Another derivative of pyridazine with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14ClN3O |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
N-(6-chloro-5-methylpyridazin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H14ClN3O/c1-6-5-7(13-14-8(6)11)12-9(15)10(2,3)4/h5H,1-4H3,(H,12,13,15) |
InChI-Schlüssel |
AULUKPXCQVFBER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1Cl)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone](/img/structure/B13925842.png)

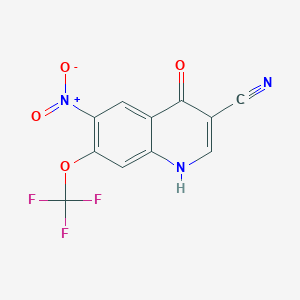
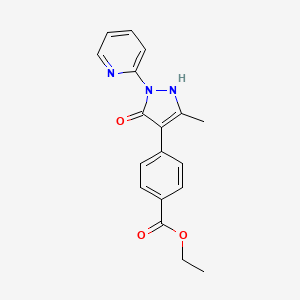
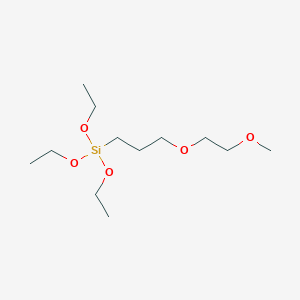
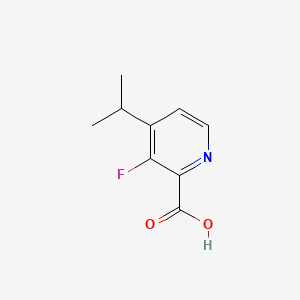
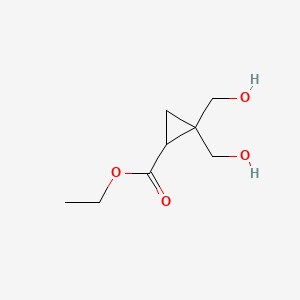
![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)
